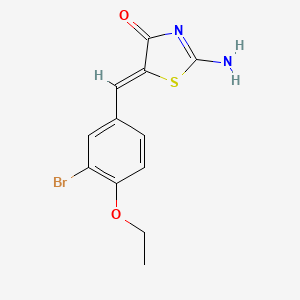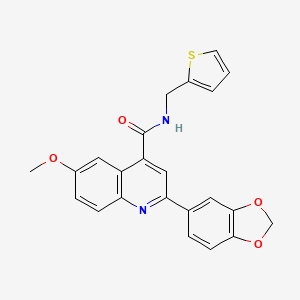![molecular formula C20H18ClN3O3 B6077570 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is a small molecule inhibitor that works by blocking the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione can lead to the increased acetylation of histone proteins, which can lead to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and differentiation. In cancer cells, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins involved in cell survival. 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has also been shown to induce cell cycle arrest by blocking the progression of cells from the G1 phase to the S phase. In HIV, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the replication of the virus by blocking the activity of the viral integrase enzyme. In Alzheimer's disease, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the formation of amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising candidate for cancer therapy. Another advantage is that it has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. One limitation is that it can be toxic to normal cells, which can limit its therapeutic potential. Another limitation is that it can have off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders. Another direction is to develop more potent and selective HDAC inhibitors that can overcome the limitations of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione. Another direction is to investigate the use of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione in combination with other cancer treatments to enhance their effectiveness. Finally, another direction is to investigate the use of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione as a tool for studying the role of HDAC in various biological processes.
Synthesemethoden
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process starting from 3-chloroaniline. The first step involves the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride. This intermediate is then reacted with piperazine to form 4-(3-chlorophenyl)-1-piperazinyl chloride. The final step involves the reaction of 4-(3-chlorophenyl)-1-piperazinyl chloride with 2-(2-oxoethyl)isoindoline-1,3-dione to form 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. In HIV, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the replication of the virus by blocking the activity of the viral integrase enzyme. In Alzheimer's disease, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18(25)13-24-19(26)16-6-1-2-7-17(16)20(24)27/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTNEDFXVYQLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6077505.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6077509.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)

![3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6077532.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)

![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
